N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
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Overview
Description
N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a methoxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The methoxypropylamino group is then added through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropylamino group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
- N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-ethoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Uniqueness
The uniqueness of N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide lies in its specific structural features, such as the methoxypropylamino group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H29ClN4O3 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C30H29ClN4O3/c1-21-9-11-23(12-10-21)29(36)33-27(30(37)32-17-6-18-38-2)19-24-20-35(26-7-4-3-5-8-26)34-28(24)22-13-15-25(31)16-14-22/h3-5,7-16,19-20H,6,17-18H2,1-2H3,(H,32,37)(H,33,36)/b27-19- |
InChI Key |
CXSHDSRORPNTDL-DIBXZPPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)NCCCOC |
Origin of Product |
United States |
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